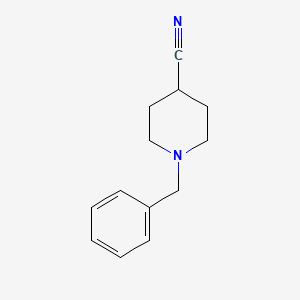

1-Benzylpiperidine-4-carbonitrile

Beschreibung

Contextual Significance in Organic Synthesis and Pharmaceutical Research

The importance of 1-Benzylpiperidine-4-carbonitrile lies in the prevalence of the piperidine (B6355638) scaffold in a vast array of biologically active compounds and pharmaceuticals. Piperidine derivatives are known to interact with various receptors in the central nervous system, leading to their investigation in the development of treatments for neurological conditions and pain management. ontosight.ai The benzyl (B1604629) group provides a lipophilic character to the molecule, while the nitrile (cyano) group is a versatile functional handle that can be readily converted into other functional groups such as amines, carboxylic acids, and ketones. This chemical reactivity is a key reason for its widespread use in medicinal chemistry.

For instance, derivatives of this compound have been explored for their potential as antidepressants and their influence on neurochemical pathways, particularly those involving serotonin (B10506) and norepinephrine (B1679862) receptors. Furthermore, its structural elements are found in compounds that exhibit activity at dopamine (B1211576) D2 receptors, suggesting a potential role in the development of antipsychotic agents.

Role as a Key Precursor to Advanced Chemical Structures

This compound serves as a crucial starting material for the synthesis of a variety of more complex chemical structures. Its utility as a precursor is highlighted by its role in the preparation of key pharmaceutical intermediates.

A notable example is its use in the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate for donepezil (B133215) hydrochloride, a drug used in the treatment of Alzheimer's disease. google.com The synthesis involves the reduction of the nitrile group of this compound. google.com

Furthermore, it is a precursor in the synthesis of various 4-substituted piperidine derivatives. For example, it is used to create 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, an important precursor for porphyrin-fentanyl conjugates, which have potential applications in photodynamic therapy and boron neutron capture therapy for brain tumors. nih.goviucr.org This synthesis is achieved through a Strecker-type condensation. researchgate.netscispace.com

The versatility of this compound as a precursor is further demonstrated by its conversion into other valuable intermediates. A Chinese patent describes a multi-step synthesis where this compound is a key intermediate in the formation of N-benzyl-4-piperidinecarboxaldehyde. This highlights its role as a stable, isolable intermediate in a longer synthetic sequence.

The chemical reactivity of the nitrile group allows for a range of transformations. It can undergo reduction to form primary amines or be hydrolyzed to produce carboxylic acids, both of which are fundamental functional groups for further molecular elaboration in drug discovery and development.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H16N2 | nih.gov |

| Molecular Weight | 200.28 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62718-31-4 | nih.gov |

Table 2: Synthetic Applications of this compound

| Precursor | Reaction Type | Product | Significance | Source |

| This compound | Reduction | N-benzyl-4-piperidinecarboxaldehyde | Intermediate for Donepezil hydrochloride | google.com |

| This compound | Strecker-type condensation | 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | Precursor for porphyrin-fentanyl conjugates | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUFUGVCGDYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Analogue Synthesis of 1 Benzylpiperidine 4 Carbonitrile

Synthesis of Anilino-Piperidine Derivatives

The synthesis of anilino-piperidine derivatives from 1-benzylpiperidine-4-carbonitrile is a key step in the creation of various pharmaceutical intermediates. A prominent method for this transformation is the Strecker-type condensation. This reaction typically involves the condensation of 1-benzyl-4-piperidone with aniline (B41778) and hydrogen cyanide (HCN) to yield 1-benzyl-4-phenylaminopiperidine-4-carbonitrile. researchgate.netscispace.com An optimized version of this synthesis uses N-benzyl-4-piperidone, aniline, and potassium cyanide (KCN) in dichloromethane, with the addition of acetic acid, heated to 50°C for 24 hours. nih.gov This process has been reported to achieve a yield of approximately 89.5% to 90%. researchgate.netnih.gov

The resulting anilino-nitrile can then undergo further transformations. For instance, selective hydrolysis with concentrated sulfuric acid converts the nitrile group to an amide, yielding the corresponding anilino-amide. researchgate.netscispace.com Subsequent vigorous basic hydrolysis, followed by acidification, can transform the amide into a carboxylic acid. researchgate.net This carboxylic acid is an important intermediate for further derivatization.

Formation of Fentanyl and Remifentanil Analogues

This compound and its derivatives are crucial precursors in the synthesis of potent opioid analgesics such as fentanyl and remifentanil. researchgate.netscispace.com The synthesis of fentanyl analogues often involves the initial formation of 1-benzyl-4-phenylaminopiperidine-4-carbonitrile. nih.gov This intermediate can be hydrolyzed to the corresponding carboxylic acid, which is then esterified. google.com The resulting ester can be reduced to a 4-(hydroxymethyl)-4-anilinopiperidine derivative. nih.govgoogle.com Subsequent N-debenzylation and alkylation with a suitable phenethyl group lead to the final fentanyl analogue. un.org

The synthesis of remifentanil, an ultra-short-acting opioid, also utilizes a similar strategy. A key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is synthesized from 1-benzylpiperidin-4-one. researchgate.netscispace.com The process involves the formation of the anilino-nitrile, followed by hydrolysis to the anilino-amide, then to the anilino-ester. researchgate.net N-acylation and subsequent catalytic N-debenzylation yield the final remifentanil precursor. researchgate.netscispace.com Remifentanil is unique in that it is metabolized by non-specific esterases in the plasma, leading to its rapid clearance. frontiersin.org

Development of Porphyrin Conjugates for Targeted Therapies

1-Benzyl-4-phenylamino-4-piperidinecarbonitrile, derived from this compound, is an important precursor in the synthesis of porphyrin-fentanyl conjugates. nih.gov These conjugates are being explored for their potential use in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT) for brain tumors. nih.gov The rationale behind this approach is that the fentanyl moiety can facilitate the crossing of the blood-brain barrier (BBB) due to its affinity for opioid receptors, which are highly expressed in the BBB. nih.gov This allows for the selective accumulation of the porphyrin, a photosensitizer, within brain tumors. nih.gov The development of such conjugates involves linking the porphyrin macrocycle to the fentanyl derivative, creating a bimodal therapeutic agent. worktribe.comfrontiersin.org The porphyrinoids, synthetic analogues of porphyrins, are also being investigated for creating drug conjugates with improved medicinal properties. nih.gov

Creation of Schiff Bases and Thiazolidinone Derivatives

The derivatization of the 1-benzylpiperidine (B1218667) moiety can also lead to the formation of Schiff bases and thiazolidinone derivatives, which have shown antimicrobial and anticonvulsant activities. researchgate.netjapsonline.comderpharmachemica.comresearchgate.netnih.gov The synthesis of these compounds often starts with N-benzylpiperidine-4-carbaldehyde, which can be prepared from this compound via reduction. researchgate.netgoogle.comgoogle.com

A series of novel Schiff bases have been synthesized by reacting N-benzylpiperidine-4-carbaldehyde with various aromatic amines. researchgate.net These Schiff bases can then be converted into 4-thiazolidinones through a cyclization reaction with mercaptoacetic acid. researchgate.netderpharmachemica.com The formation of the thiazolidinone ring is a key step that often imparts significant biological activity to the molecule. researchgate.netnih.gov

Amide Formation for Cholinesterase Inhibitors (e.g., Quinoline-4-carboxamides, Indole-5-carboxylic Acid Amides)

The 1-benzylpiperidine scaffold is a well-known fragment in numerous cholinesterase inhibitors, which are used in the treatment of Alzheimer's disease. uj.edu.plnih.gov Derivatization of this compound to form amides is a common strategy to develop such inhibitors.

One approach involves the synthesis of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid. uj.edu.plnih.govptfarm.pl The synthesis starts with the reduction of the nitrile group of a this compound derivative to an amine. nih.gov This amine is then coupled with 1H-indole-5-carboxylic acid, often activated with carbonyldiimidazole (CDI), to form the final amide product. uj.edu.plptfarm.pl

Similarly, quinoline-4-carboxamide derivatives have been synthesized and evaluated as potential antimalarial agents and could be explored for other therapeutic targets. nih.govmdpi.com The synthesis typically involves the coupling of a quinoline-4-carboxylic acid with a suitable amine, such as a derivative of 4-amino-1-benzylpiperidine. nih.govresearchgate.net

Design and Synthesis of Muscarinic Receptor Antagonists

The 1-benzylpiperidine core structure is also utilized in the design of muscarinic receptor antagonists. nih.govnih.gov These antagonists are important for studying the role of muscarinic receptors in various physiological processes. The synthesis of these compounds often involves modifying the piperidine ring and the N-benzyl group to achieve selectivity for specific muscarinic receptor subtypes, such as the M2 and M4 receptors. nih.govnih.gov While specific synthetic routes starting directly from this compound are not extensively detailed in the provided context, the general principles of piperidine derivatization apply.

Exploration of 4,4-Disubstituted N-Benzylpiperidines

The exploration of 4,4-disubstituted N-benzylpiperidines has led to the discovery of compounds with novel biological activities, including antiviral properties against the H1N1 influenza virus. mdpi.com These compounds can be synthesized through a one-step Ugi four-component reaction. mdpi.com This multicomponent reaction allows for the rapid generation of a library of diverse 4,4-disubstituted N-benzylpiperidines by varying the starting materials, which include N-substituted piperidones, amines, isocyanides, and carboxylic acids. mdpi.com This approach highlights the utility of the N-benzylpiperidine scaffold in combinatorial chemistry for the discovery of new therapeutic agents.

Synthesis of 1,4-Disubstituted Piperidine Derivatives for Antimalarial Activity

In the effort to develop new, cost-effective, and potent therapeutic agents against Plasmodium falciparum, the causative agent of the most severe form of malaria, researchers have focused on the synthesis of 1,4-disubstituted piperidine derivatives. research-nexus.net The piperidine ring is a significant pharmacophore found in various natural products and synthetic drugs, and its derivatives have demonstrated promising selectivity and activity against P. falciparum. nih.govmdpi.com

A notable strategy involves the derivatization of 4-aminopiperidine (B84694) precursors to create a library of compounds for evaluation. research-nexus.netnih.gov This approach is driven by the urgent need for alternatives to existing therapies, particularly in light of increasing drug resistance to compounds like chloroquine (B1663885), and to develop agents with improved side effect profiles. research-nexus.net

Research has led to the synthesis of a series of 1,4-disubstituted piperidine derivatives from 4-aminopiperidine intermediates. researchgate.net The general synthetic scheme commences with the reductive amination of N-Boc-piperidin-4-one. nih.govresearchgate.net The subsequent acylation and deprotection steps yield key aminopiperidine intermediates. nih.gov These intermediates are then subjected to further reductive amination with various benzaldehyde (B42025) derivatives to produce the final 1,4-disubstituted piperidine compounds. nih.gov

The synthesized compounds have been evaluated for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. research-nexus.net Several of these derivatives have exhibited potent antimalarial activity, with some showing efficacy in the nanomolar range. researchgate.net

Notably, specific compounds from these synthetic libraries have demonstrated activity comparable or superior to that of chloroquine. research-nexus.net For instance, compound 13b was found to be highly active, with IC50 values of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. research-nexus.net Another compound, 12a , showed an IC50 of 11.6 nM against the resistant W2 strain, while compound 12d displayed an IC50 of 13.64 nM against the sensitive 3D7 strain. research-nexus.net These results are particularly significant when compared to the IC50 values of chloroquine, which are 22.38 nM against the 3D7 strain and 134.12 nM against the W2 strain. research-nexus.net

The following table summarizes the antimalarial activity of selected 1,4-disubstituted piperidine derivatives:

| Compound | IC50 (nM) vs. 3D7 Strain | IC50 (nM) vs. W2 Strain |

| 12a | - | 11.6 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| Chloroquine | 22.38 | 134.12 |

The promising activity of these 1,4-disubstituted piperidine derivatives underscores their potential as lead compounds for the development of new antimalarial drugs that could be effective against both sensitive and resistant strains of P. falciparum. research-nexus.net

Structure Activity Relationship Sar Investigations of 1 Benzylpiperidine 4 Carbonitrile Derivatives

Elucidation of Key Pharmacophoric Features within the N-Benzylpiperidine Moiety

The N-benzylpiperidine moiety is a well-established pharmacophore in the development of centrally active agents. Its key features include a basic nitrogen atom within the piperidine (B6355638) ring, which is typically protonated at physiological pH, allowing for ionic interactions with receptor sites. The benzyl (B1604629) group provides a crucial aromatic feature that engages in hydrophobic and π-π stacking interactions with target proteins. The piperidine ring itself acts as a non-planar scaffold that properly orients the benzyl group and other substituents in three-dimensional space for optimal receptor engagement. The combination of the basic nitrogen, the aromatic ring, and the specific conformational arrangement constitutes the fundamental pharmacophore responsible for the biological activities observed in this class of compounds. csic.es

Impact of Substituent Modifications on Biological Activity

Modifications to the 1-benzylpiperidine-4-carbonitrile structure, particularly on the benzyl and piperidine rings, have profound effects on biological activity. The electronic and steric properties of these substituents play a key role in modulating the affinity and selectivity of the compounds for their respective biological targets. acs.org

The introduction of halogen atoms onto the benzyl ring is a common strategy to modulate the pharmacological profile of N-benzylpiperidine derivatives. Halogens, particularly fluorine and chlorine, can alter the electronic properties of the aromatic ring, enhance binding affinity through specific interactions, and improve pharmacokinetic properties like membrane permeability.

For instance, in a series of N-benzylpiperidine benzimidazolone derivatives acting as mu-opioid receptor (MOR) agonists, the addition of a chlorine atom to the ortho or para position of the N-benzyl ring improved potency compared to the unsubstituted parent compound. nih.gov The combination of ortho and para chloro-substitution further demonstrated the potential for significant G protein signaling bias. nih.gov In another study on monoacylglycerol lipase (B570770) (MAGL) inhibitors, introducing chlorine or bromine atoms to a phenolic ring on a related benzylpiperidine scaffold maintained or slightly improved inhibitory activity. nih.gov Specifically, fluorine substitution has been shown to improve solubility and microsomal stability in some heterocyclic antagonists. diva-portal.org The electron-withdrawing nature of halogens on the aromatic ring often leads to higher activity, suggesting that an electron-poor ring is favorable for interaction with certain receptor sites. acs.orgcresset-group.com

Table 1: Effect of Halogenation on the N-Benzyl Ring on Mu-Opioid Receptor Activity This table is interactive. You can sort and filter the data.

| Compound | N-Benzyl Substituent | GTPγS EC₅₀ (μM) | βarr2 EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 1 | H | 2.2 | 2.5 | nih.gov |

| 2 | 2-Cl | 0.49 | 1.8 | nih.gov |

| 4 | 4-Cl | 0.44 | 1.0 | nih.gov |

| 14 | 2,4-diCl | 0.152 | 0.72 | nih.gov |

Replacing the N-benzyl group with other aromatic or heteroaromatic rings can significantly impact biological activity by altering steric bulk, electronic distribution, and hydrogen bonding capacity. In the context of dopamine (B1211576) transporter (DAT) ligands based on a 4-substituted-1-benzylpiperidine scaffold, bioisosteric replacement of a phenyl ring with a thiophene (B33073) ring was well-tolerated and resulted in one of the most potent compounds in the series. acs.org

Studies on NMDA receptor ligands have shown that replacing the phenyl ring with electron-rich heterocycles like a thienyl ring can enhance antagonistic activity, while electron-deficient heterocycles such as a pyridyl ring reduce it. nih.gov Conversely, for a class of influenza H1N1 inhibitors, replacing the N-benzyl group with a cyclohexyl or methyl group significantly reduced antiviral activity, and replacement with other aromatic systems like phenyl or phenylethyl led to a total loss of activity, highlighting the specific requirement of the benzyl moiety for this particular target. ub.edu These findings underscore that the optimal aromatic or heteroaromatic system is highly dependent on the specific topology and electronic environment of the target binding pocket.

The stereochemistry and conformational flexibility of the piperidine ring are critical determinants of biological activity. X-ray crystallography studies of 4-anilino-1-benzylpiperidine-4-carbonitrile show that the piperidine ring adopts a stable chair conformation. nih.goviucr.org In this conformation, the substituents at the 4-position, the cyano group and the anilino group, can be oriented either axially or equatorially. For 4-anilino-1-benzylpiperidine-4-carbonitrile, the C≡N group is found in the axial position, while the larger N-benzyl and anilino groups occupy the more stable equatorial positions. nih.goviucr.org

This specific spatial arrangement is crucial for fitting into the binding site of a receptor. The orientation of the N-benzyl group, described by torsion angles, dictates its presentation to the receptor surface. nih.goviucr.org The stereoselective synthesis of piperidine derivatives is often necessary, as different enantiomers can have vastly different affinities and efficacies for their biological targets. whiterose.ac.uksci-hub.se For example, radical cyclization methods have been developed to achieve stereochemical control during the synthesis of such compounds. The absolute stereochemistry can dramatically influence the interaction with chiral biological macromolecules, making it a key factor in drug design.

SAR in Opioid Receptor Ligands

The 1-benzylpiperidine (B1218667) scaffold is a key element in a variety of opioid receptor ligands. SAR studies have revealed that modifications around this core can tune affinity and selectivity for mu (μ), delta (δ), and kappa (κ) opioid receptors.

The N-benzyl group itself is a critical component. In a series of μ-opioid receptor agonists, hydrophobic substituents, especially halogen atoms, on the N-benzyl ring were found to be essential for achieving high G protein coupling bias. nih.gov Adding a methyl group to the benzylic carbon has also been shown to augment potency in some cases. researchgate.net For a series of trans-3,4-dimethyl-4-arylpiperidine opioid antagonists, the position of a hydroxyl group on the aryl ring was critical, with the 3-position being optimal for activity. sci-hub.se Replacing this crucial hydroxyl group with a carboxamide moiety retained high affinity for the opioid receptors, demonstrating that bioisosteric replacements can be successfully employed to improve metabolic stability while preserving potency. sci-hub.se Furthermore, in enkephalin-like peptides, attaching an N-phenyl-N-piperidin-4-yl-propionamide moiety to the C-terminus and performing modifications like halogenation enhanced ligand interactions with opioid receptors, particularly the kappa opioid receptor. nih.gov

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data. | Compound | Description | μ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference | |---|---|---|---|---| | LY255582 (1) | 3-OH-phenyl derivative | 0.18 | 4.82 | 4.68 | sci-hub.se | | Carbamate (9a) | 3-Carbamate-phenyl derivative | 1.0 | 14.2 | 10.6 | sci-hub.se | | Carboxamide (12) | 3-Carboxamide-phenyl derivative | 0.18 | 6.38 | 12.73 | sci-hub.se |

SAR in Cholinesterase Inhibitors (AChE and BuChE)

Derivatives of N-benzylpiperidine are also prominent as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. encyclopedia.pubnih.gov SAR studies in this area focus on optimizing interactions within the active site of these enzymes. The N-benzylpiperidine moiety often serves as a key binding element that interacts with the peripheral anionic site (PAS) of AChE.

In one study, a series of N-benzylpiperidine carboxamides were synthesized and evaluated as cholinesterase inhibitors. nih.gov The lead compound, which had an ester linker, was modified to include a more metabolically stable amide linker. The identity of the aromatic group attached to the amide was critical for activity. A derivative featuring a 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl group (Compound 28) showed potent AChE inhibition with an IC₅₀ value of 0.41 μM. nih.gov Molecular modeling suggested its binding mode was similar to the approved drug donepezil (B133215). nih.gov Other studies have shown that introducing electron-withdrawing groups such as trifluoromethyl (–CF₃), chloro (–Cl), and nitro (–NO₂) onto the aromatic portions of related inhibitors can lead to superior AChE and BuChE inhibitory activity. researchgate.net These groups likely enhance interactions with key residues in the enzyme's active site gorge.

Table 3: Cholinesterase Inhibition by N-Benzylpiperidine Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Description | AChE IC₅₀ (μM) | Reference |

|---|---|---|---|

| Lead Compound (5) | Ester-linked indanone | 0.03 | nih.gov |

| Compound 20 | Amide-linked pyrazole | 5.94 | nih.gov |

| Compound 28 | Amide-linked indenothiazole | 0.41 | nih.gov |

Structure-Activity Relationship (SAR) in Antiviral Agents (e.g., Influenza H1N1 Inhibitors)

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral agents. Derivatives of 1-benzylpiperidine have been identified as a promising class of compounds exhibiting inhibitory activity against the influenza A virus, particularly the H1N1 subtype. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key structural features required for potent antiviral effects, primarily targeting the viral hemagglutinin (HA) protein and inhibiting the membrane fusion process. nih.govcsic.es

Research into N-benzyl-4,4-disubstituted piperidines has provided significant insights into their potential as influenza A virus fusion inhibitors. csic.es The synthesis and evaluation of a diverse library of these compounds, often facilitated by methods like the Ugi four-component reaction, have allowed for a detailed exploration of the SAR. nih.govcsic.es These studies have revealed that the N-benzylpiperidine moiety plays a crucial role in the antiviral activity. nih.gov

One of the initial hit compounds in this series, an N-benzyl 4,4-dipeptide piperidine analogue, demonstrated low micromolar activity against the influenza A/PR/8/34 (H1N1) virus. csic.es Further optimization led to the discovery that a 4-fluorobenzyl analogue exhibited a five-fold increase in inhibitory activity, highlighting the sensitivity of the SAR to substitutions on the benzyl group. csic.es

Computational modeling and mechanistic studies have identified a previously unrecognized binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. nih.govcsic.es The binding is characterized by a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and phenylalanine (F9) of the HA2 fusion peptide. csic.es This interaction is further stabilized by an additional π-stacking interaction with tyrosine (Y119) of HA2 and a salt bridge formed between the protonated piperidine nitrogen and glutamic acid (E120) of HA2. csic.es This binding model provides a structural basis for the observed H1N1-specific activity of these compounds. csic.es

Detailed Research Findings

The exploration of SAR has been systematic, examining modifications at various positions of the 1-benzylpiperidine scaffold.

Substitutions on the N-Benzyl Group:

The nature and position of substituents on the phenyl ring of the N-benzyl group significantly influence antiviral potency.

| Compound | Substitution on Benzyl Ring | EC50 (µM) against Influenza A/H1N1 |

| 1 | None | >25 |

| 2 | 4-Fluoro | 5 |

| 3 | 4-Chloro | 10 |

| 4 | 4-Bromo | 8 |

| 5 | 4-Methyl | 15 |

| 6 | 2-Fluoro | >25 |

| 7 | 3-Fluoro | 12 |

EC50 values are approximate and for comparative purposes based on published data.

The data indicates that small, electron-withdrawing groups at the para-position of the benzyl ring, such as fluorine, are favorable for activity. The 4-fluoro substitution in compound 2 was found to be optimal among the initial set of analogues. csic.es Substitutions at the ortho-position, as seen in compound 6 , appear to be detrimental to the inhibitory effect, likely due to steric hindrance that disrupts the crucial π-stacking interactions within the binding pocket.

Substitutions at the Piperidine C-4 Position:

| Compound ID | R1 (Amine) | R2 (Isocyanide) | R3 (Amino Acid) | EC50 (µM) against Influenza A/H1N1 |

| 8 | Benzylamine | tert-Butyl | L-Alanine | 25 |

| 9 | 4-Fluorobenzylamine | tert-Butyl | L-Alanine | 5 |

| 10 | Benzylamine | Cyclohexyl | L-Alanine | 18 |

| 11 | Benzylamine | tert-Butyl | L-Phenylalanine | >25 |

| 12 | Benzylamine | tert-Butyl | Glycine (B1666218) | 12 |

Data is illustrative of trends observed in SAR studies.

From these findings, several trends emerge:

The nature of the isocyanide component (R2) influences activity, with the bulky tert-butyl group often being preferred over the cyclohexyl group.

The amino acid component (R3) also plays a role, with smaller amino acids like alanine (B10760859) and glycine generally yielding more active compounds than those with bulky side chains like phenylalanine. This suggests that excessive bulk at the C-4 position can be detrimental to binding.

In a different series of piperidine-based derivatives, an ether linkage at the 4-position to a quinoline (B57606) ring was found to be critical for inhibitory activity against various influenza virus strains. researchgate.net The optimized compound from this series, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity with EC50 values as low as 0.05 µM. researchgate.net This highlights that diverse functionalities at the C-4 position can lead to potent anti-influenza agents, albeit potentially through different mechanisms or binding interactions.

Furthermore, studies on isoxazol-4-carboxa piperidyl derivatives, which are structurally related, have identified compounds with potent activity against influenza A (A/PR/8/34 H1N1). rsc.org These compounds target the viral nucleoprotein, indicating that the 1-benzylpiperidine scaffold can be adapted to inhibit different viral targets. rsc.org

Biological and Pharmacological Research on 1 Benzylpiperidine 4 Carbonitrile Derivatives

Opioid Receptor Affinity and Selectivity Studies (e.g., μ-Opioid Receptor)

Derivatives of 1-benzylpiperidine (B1218667) have been extensively investigated for their affinity and selectivity towards opioid receptors, particularly the μ-opioid receptor (MOR), a primary target for analgesic drugs. nih.govmdpi.com The 4-anilidopiperidine substructure, present in some derivatives, is recognized as a privileged scaffold for G protein-coupled receptors (GPCRs), including opioid receptors. acs.org

Research into dual-acting MOR and sigma-1 receptor (σ1R) ligands has shown promise in developing potent analgesics with a reduced side-effect profile compared to traditional opioids. nih.gov In one study, a series of thirty benzylpiperidine derivatives were synthesized and evaluated as dual MOR and σ1R ligands. The most promising compound from this series, compound 52 , demonstrated high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM). nih.gov

Furthermore, 18F-labeled 4-anilidopiperidines have been synthesized and evaluated as imaging agents for the μ-opioid receptor. These compounds exhibit high binding affinity to the human μ-OR, with Ki values in the nanomolar range. acs.org For instance, [18F]fluoro-pentyl carfentanil ([18F]4) and [18F]6 showed binding affinities of 0.74 nM and 0.13 nM, respectively. acs.org This high affinity underscores the potential of the benzylpiperidine scaffold in designing potent MOR ligands.

Some naltrexone (B1662487) derivatives with 14-heteroaromatic substitutions have been shown to switch from MOR selective to MOR/kappa opioid receptor (KOR) dual selective ligands. nih.gov This modulation of selectivity is attributed to interactions with non-conserved residues within the opioid receptor binding sites. nih.gov

Below is a table summarizing the opioid receptor binding affinities of selected 1-benzylpiperidine-4-carbonitrile derivatives.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Compound 52 | μ-Opioid Receptor (MOR) | 56.4 nM | nih.gov |

| Compound 52 | σ1 Receptor (σ1R) | 11.0 nM | nih.gov |

| [18F]4 | μ-Opioid Receptor (MOR) | 0.74 nM | acs.org |

| [18F]6 | μ-Opioid Receptor (MOR) | 0.13 nM | acs.org |

| MP1207 | μ-Opioid Receptor (MOR) | 0.39 nM | elifesciences.org |

| MP1207 | κ-Opioid Receptor (KOR) | 0.39 nM | elifesciences.org |

| MP1207 | δ-Opioid Receptor (DOR) | 60.1 nM | elifesciences.org |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov Several studies have focused on designing N-benzylpiperidine derivatives as potent cholinesterase inhibitors.

In one such study, a series of N-benzylpiperidine derivatives were designed to dually inhibit histone deacetylase (HDAC) and AChE. nih.gov Among the synthesized compounds, d5 and d10 exhibited significant dual enzyme inhibition. nih.gov Another investigation involved the synthesis of 28 new derivatives of donepezil (B133215) containing the N-benzylpiperidine moiety. nih.gov The most promising compound, 23 , was identified as a potent inhibitor of BChE with an IC50 value of 0.72 μM. nih.gov

Furthermore, benzimidazole-based pyrrole/piperidine (B6355638) hybrids have been synthesized and evaluated for their cholinesterase inhibitory activities. mdpi.com These compounds demonstrated moderate to good inhibition against both AChE and BChE. mdpi.com The structure-activity relationship (SAR) studies revealed that substitutions on the benzimidazole (B57391) and aryl rings significantly influence the inhibitory potency. mdpi.com

The table below presents the cholinesterase inhibitory activities of representative this compound derivatives.

| Compound | Enzyme | IC50 | Reference |

| d5 | HDAC | 0.17 μM | nih.gov |

| d5 | AChE | 6.89 μM | nih.gov |

| d10 | HDAC | 0.45 μM | nih.gov |

| d10 | AChE | 3.22 μM | nih.gov |

| 23 | BChE | 0.72 μM | nih.gov |

| Compound 4m | BChE | 0.092 µM | mdpi.com |

| Compound 4n | BChE | 0.014 µM | mdpi.com |

| Benzimidazole hybrid 10 | AChE | - | mdpi.com |

| Benzimidazole hybrid 10 | BuChE | - | mdpi.com |

Antiviral Activity against Influenza Viruses

The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents. Derivatives of 1-benzylpiperidine have shown potential as inhibitors of the influenza virus. nih.gov Research has identified a class of N-benzyl-4,4-disubstituted piperidines as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. csic.es

A study focusing on the antiviral activity of N-substituted piperidine derivatives against the influenza A/H1N1 virus demonstrated that all tested substances were effective compared to the commercial drugs Tamiflu and Rimantadine. nih.gov The antiviral activity was evaluated on a model of the influenza A/H1N1 virus, and the compounds were tested according to a therapeutic administration scheme. nih.gov

The mechanism of action for some of these derivatives involves the inhibition of the low pH-induced hemagglutinin (HA)-mediated membrane fusion process. csic.es Computational studies have identified a novel binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. csic.es The interaction involves a π-stacking between the N-benzylpiperidine moiety and specific amino acid residues of the fusion peptide. csic.es

The antiviral activities of selected derivatives are summarized in the table below.

| Compound | Virus Strain | IC50 | Reference |

| N-benzyl 4,4-dipeptide piperidine analogue 1 | Influenza A/PR/8/34 (A/H1N1) | Low micromolar | csic.es |

| 4-fluorobenzyl analogue 2 | Influenza A/PR/8/34 (A/H1N1) | 5-fold higher than 1 | csic.es |

| Gomopiperazine amide 2 | Influenza A/PuertoRico/8/34 (H1N1) | 21 µM | nih.gov |

| Aminoethylpiperazine amide 5 | Influenza A/PuertoRico/8/34 (H1N1) | 20-21 µM | nih.gov |

| Camphene derivative 2a | Influenza A/PR/8/34 (H1N1) | 45.3 µM | mdpi.com |

Antimicrobial Activity Evaluation

The piperidine scaffold is a common feature in many compounds with antimicrobial properties. researchgate.net Research into N-benzyl piperidin-4-one derivatives has revealed their potential as antimicrobial agents. A study on the synthesis and antimicrobial evaluation of new N-benzyl piperidin-4-one derivatives showed potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net

While the initial findings are promising, further research is needed to elucidate the full spectrum of antimicrobial activity and the specific mechanisms of action of this compound derivatives against a broader range of pathogens.

The table below indicates the observed antimicrobial activity.

| Derivative Class | Organism | Activity | Reference |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger (fungus) | Potent | researchgate.net |

| N-benzyl piperidin-4-one derivatives | Escherichia coli (bacterium) | Potent | researchgate.net |

Muscarinic Receptor Antagonism for Neurological Disorders

Muscarinic receptors, particularly the M4 subtype, are implicated in the pathophysiology of various neurological and psychiatric disorders. google.com Antagonists of the M4 receptor are being investigated as potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. google.comevitachem.com

A patent application describes a series of N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives as potent and selective M4 muscarinic receptor antagonists. google.comgoogle.com These compounds are designed to treat neurological disorders by modulating muscarinic receptor activity. google.com The core structure of these derivatives includes the 1-benzylpiperidine moiety, highlighting its importance in achieving the desired pharmacological profile. evitachem.com

Further research in this area could lead to the development of novel therapeutics for a range of debilitating neurological conditions.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL has emerged as a promising therapeutic strategy for treating neurodegenerative diseases, inflammation, pain, and cancer. nih.govnih.gov

Several studies have reported the discovery and optimization of benzylpiperidine-based MAGL inhibitors. nih.govnih.govunimi.it A new class of reversible and selective MAGL inhibitors based on the benzylpiperidine scaffold has been synthesized. nih.govnih.gov One derivative, compound 13 , showed potent MAGL inhibition and exhibited antiproliferative activity and apoptosis induction in pancreatic cancer cell cultures. nih.govnih.gov

Another study focused on optimizing a class of benzylpiperidine and benzylpiperazine-based compounds for reversible MAGL inhibition. unimi.it The most effective inhibitors from this series, compounds 28 and 29 , demonstrated high potency and selectivity for MAGL over other serine hydrolases. unimi.it These findings suggest that benzylpiperidine-based MAGL inhibitors are a promising class of therapeutic agents. nih.govnih.gov

The MAGL inhibitory activity of selected derivatives is presented below.

| Compound | Target | Activity | Selectivity | Reference |

| 13 | MAGL | Potent, Reversible Inhibition | Selective | nih.govnih.gov |

| 28 | MAGL | High Potency | High | unimi.it |

| 29 | MAGL | High Potency | High | unimi.it |

| (4-benzylpiperidin-1-yl)(5-(4-hydroxyphenyl)-1-(3-methylbenzyl)-1H-pyrazol-3-yl)methanone 7 | MAGL | Relieved neuropathic hypersensitivity | - | unipi.it |

Antimalarial Activity in Plasmodium falciparum Strains

The increasing resistance of Plasmodium falciparum to existing antimalarial drugs highlights the urgent need for new therapeutic agents. nih.gov The piperidine ring is a structural motif found in several compounds with antimalarial activity. nih.gov

A study on the synthesis and evaluation of a library of 1,4-disubstituted piperidine derivatives demonstrated their potential against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govnih.gov Several of the synthesized compounds exhibited potent antimalarial activity, with some being comparable to the standard drug chloroquine (B1663885). nih.govnih.gov

Specifically, compounds 12d , 13b , and 12a were identified as the most active molecules. Compound 13b was particularly noteworthy, showing significantly higher activity against both strains compared to chloroquine and a favorable selectivity index. nih.gov These results indicate that the 1-benzylpiperidine scaffold is a valuable starting point for the design of new and effective antimalarial drugs.

The antimalarial activity of key derivatives is detailed in the following table.

| Compound | P. falciparum Strain | IC50 | Reference |

| 12d | 3D7 (chloroquine-sensitive) | 13.64 nM | nih.govnih.gov |

| 13b | 3D7 (chloroquine-sensitive) | 4.19 nM | nih.govnih.gov |

| 13b | W2 (chloroquine-resistant) | 13.30 nM | nih.govnih.gov |

| 12a | W2 (chloroquine-resistant) | 11.6 nM | nih.govnih.gov |

| Chloroquine | 3D7 (chloroquine-sensitive) | 22.38 nM | nih.govnih.gov |

| Chloroquine | W2 (chloroquine-resistant) | 134.12 nM | nih.govnih.gov |

Potential in Photodynamic Therapy (PDT) and Boron Neutron Capture Therapy (BNCT) Delivery

Derivatives of this compound have been identified as important precursors in the development of advanced therapeutic agents, particularly for cancer treatment modalities like Photodynamic Therapy (PDT) and Boron Neutron Capture Therapy (BNCT). nih.goviucr.org Research has focused on using these derivatives to create sophisticated drug delivery systems designed to target and destroy tumor cells with greater precision.

Specifically, 1-Benzyl-4-phenylamino-4-piperidinecarbonitrile, a closely related derivative, serves as a key intermediate in the synthesis of porphyrin-fentanyl conjugates. nih.goviucr.org These conjugates are engineered to function as sensitizers in both PDT and BNCT. nih.goviucr.org In PDT, a photosensitizer is administered and accumulates in cancer cells; when activated by light of a specific wavelength, it generates reactive oxygen species that kill the surrounding tumor cells. nih.gov In BNCT, a non-radioactive boron isotope (¹⁰B) is delivered to tumor cells, which is then irradiated with a neutron beam. mdpi.comnih.gov The capture of a neutron by a boron atom releases high-energy particles that destroy the cancer cell from within. nih.gov

The strategy involves linking the piperidine-based structure to molecules like porphyrins, which are effective photosensitizers, and to boron clusters for BNCT applications. nih.goviucr.orgmdpi.com The primary goal is to leverage the structural properties of the this compound framework to create conjugates that can be selectively delivered to tumor sites, particularly challenging ones like brain tumors. nih.goviucr.org

| Therapeutic Application | Role of this compound Derivative | Target Conjugate | Mechanism of Action | Reference |

|---|---|---|---|---|

| Photodynamic Therapy (PDT) | Precursor for sensitizer (B1316253) synthesis | Porphyrin-fentanyl conjugates | The porphyrin component acts as a photosensitizer, generating cytotoxic reactive oxygen species upon light activation to destroy tumor cells. | nih.gov, iucr.org |

| Boron Neutron Capture Therapy (BNCT) | Precursor for boron-delivery agent synthesis | Porphyrin-fentanyl conjugates incorporating boron | The conjugate delivers boron (¹⁰B) to tumor cells. Subsequent neutron irradiation causes boron to release high-energy, cell-destroying particles. | nih.gov, iucr.org |

Blood-Brain Barrier (BBB) Penetration and Transport Mechanisms

A significant challenge in treating central nervous system (CNS) diseases, including brain tumors, is the blood-brain barrier (BBB). nih.goviucr.org The BBB is a highly selective, semipermeable border of endothelial cells that form continuous tight junctions, preventing most drugs and other molecules from passing from the bloodstream into the brain. nih.govresearchgate.net This protective mechanism is a major obstacle for the delivery of therapeutic agents to brain tumors. nih.goviucr.org

Research into this compound derivatives has explored strategies to overcome this barrier. The lipophilicity conferred by the benzyl (B1604629) group is a feature that generally enhances the potential for CNS penetration. csic.es However, a more targeted approach has been investigated through the synthesis of porphyrin-fentanyl conjugates using 1-benzyl-4-phenylamino-4-piperidinecarbonitrile as a precursor. nih.goviucr.org The hypothesis is that such conjugates could cross the BBB by exploiting specific transport mechanisms. nih.goviucr.org

The proposed transport mechanism is a form of receptor-mediated transcytosis. The fentanyl-like structure within the conjugate is designed to target opioid receptors, which are known to be highly expressed in the endothelial cells of the BBB. nih.goviucr.org By binding to these receptors, the entire conjugate could potentially be transported across the barrier and into the brain, allowing it to accumulate selectively within brain tumors. nih.goviucr.org This strategy aims to use an active transport pathway to bypass the restrictive nature of the BBB, delivering the therapeutic payload (a photosensitizer for PDT or boron for BNCT) directly to the target site. nih.goviucr.orgencyclopedia.pub

| Barrier | Proposed Transport Strategy | Mechanism | Key Structural Feature | Reference |

|---|---|---|---|---|

| Blood-Brain Barrier (BBB) | Receptor-Mediated Transport | The conjugate binds to opioid receptors highly expressed on BBB endothelial cells, facilitating transport across the barrier into the brain. | Fentanyl-derived moiety in the conjugate | nih.gov, iucr.org |

| Blood-Brain Barrier (BBB) | Passive Diffusion | The inherent lipophilicity of the benzylpiperidine structure may contribute to its ability to penetrate the CNS. | Benzyl group and overall lipid solubility | , csic.es |

Computational Chemistry and Molecular Modeling of 1 Benzylpiperidine 4 Carbonitrile Analogues

Quantum Chemical Calculations (e.g., DFT, B3LYP, HOMO/LUMO, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely employed method for this purpose, with the B3LYP functional and a suitable basis set like 6-31G(d,p) or 6-311++G(d,p) being a common choice for optimizing the molecular geometry of piperidine (B6355638) derivatives. tandfonline.comnih.govnih.gov These calculations provide accurate information on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzylpiperidin-4-one structures show the six-membered piperidone ring typically adopts a stable chair conformation. tandfonline.comsci-hub.se

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO's energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and less stable. tandfonline.combohrium.comnih.gov DFT calculations are used to compute these energies, helping to predict how analogues might interact with biological targets. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. tandfonline.comderpharmachemica.com For 1-benzylpiperidine-4-carbonitrile analogues, MEP analysis can predict regions susceptible to intermolecular interactions, such as hydrogen bonding, which is vital for receptor binding. nih.govnih.gov The electron density around the carbonitrile group, for example, can be mapped to predict sites for specific interactions.

| Parameter | Significance | Typical Computational Method | Example Finding for Analogous Structures |

|---|---|---|---|

| Optimized Geometry | Provides the most stable 3D conformation of the molecule. | DFT/B3LYP with 6-31G(d,p) or higher basis set. sci-hub.senih.gov | Piperidine ring adopts a chair conformation. tandfonline.com |

| HOMO Energy | Indicates electron-donating capability. | DFT/B3LYP. tandfonline.comnih.gov | Higher energy suggests stronger electron-donating character. |

| LUMO Energy | Indicates electron-accepting capability. | DFT/B3LYP. tandfonline.comnih.gov | Lower energy suggests stronger electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. | Calculated from HOMO and LUMO energies. bohrium.com | A smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. derpharmachemica.com | Calculated from DFT results. nih.gov | Identifies nucleophilic (negative) and electrophilic (positive) regions. |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is crucial for understanding the binding mechanisms of this compound analogues and for designing new derivatives with enhanced affinity and selectivity for specific biological targets, such as acetylcholinesterase (AChE) or viral proteins. nih.govmdpi.com The docking process results in a binding score, often expressed in kcal/mol, which estimates the binding affinity. nih.govmdpi.com For example, docking studies on N-benzylpiperidine analogues against AChE have identified compounds with binding scores superior to standard inhibitors like Donepezil (B133215). mdpi.comsemanticscholar.org

A primary outcome of molecular docking is the detailed characterization of the binding site. mdpi.com These studies reveal the specific amino acid residues within the receptor's pocket that form key interactions with the ligand. For N-benzylpiperidine analogues targeting AChE, docking has shown that the substituted phenyl group can occupy the peripheral anionic site (PAS), while the benzylpiperidine nucleus interacts with the catalytic anionic site (CAS). sci-hub.se This dual binding site interaction is a desirable feature for potential Alzheimer's disease therapeutics. nih.govresearchgate.net In studies targeting influenza virus hemagglutinin, a novel binding pocket near the fusion peptide has been proposed for N-benzyl 4,4-disubstituted piperidines. ub.edu

The stability of a ligand-receptor complex is governed by various non-covalent interactions. rsc.org Molecular docking allows for a detailed analysis of these forces.

π-Stacking Interactions: The aromatic rings in the benzyl (B1604629) group of the ligand can engage in π-π stacking or π-alkyl interactions with aromatic residues in the receptor's binding site, such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). biorxiv.org These interactions are fundamental to the binding of many N-benzylpiperidine derivatives. ub.edu Studies have shown a direct π-stacking interaction between the N-benzylpiperidine moiety and a Phenylalanine residue (F9HA2) in the fusion peptide of influenza hemagglutinin, which is further stabilized by a second π-stacking interaction with a Tyrosine residue (Y119HA2). ub.edu The presence of hydrogen bonds can also enhance the strength of π-π stacking interactions. rsc.org

| Interaction Type | Description | Example Residues Involved | Typical Bond Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Tyr, Asp, Ser | ~2.5 - 3.5 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His. ub.edu | ~3.5 - 7.0 |

| π-Alkyl | Interaction between a π system and an alkyl group. | Leu, Ala, Val. tandfonline.com | ~3.5 - 5.0 |

| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Asp, Glu, Lys, Arg | < 4.0 |

Molecular Dynamics Simulations and Conformational Studies

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. ub.edu MD simulations track the movements and conformational changes of the protein and ligand over time, providing insights into the stability of the binding interactions. nih.govsci-hub.se These simulations, often run for nanoseconds, can validate the results of docking studies. semanticscholar.org For N-benzylpiperidine analogues, MD simulations have been used to confirm that the ligand remains stably bound within the active site of its target, such as AChE or viral proteins, reinforcing its potential as an effective inhibitor. mdpi.comub.edu The simulations typically use force fields like AMBER (Assisted Model Building with Energy Refinement) to calculate the forces between atoms and predict their motion. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties. In silico ADMET prediction models are used early in the drug discovery pipeline to filter out compounds with undesirable properties, saving time and resources. computabio.comdrugdiscoverytoday.com For this compound analogues, various ADMET parameters are computationally predicted.

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability are predicted. Many models also check for compliance with Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight < 500 g/mol , no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a LogP value not greater than 5. tandfonline.commdpi.com

Distribution: Predictions include blood-brain barrier (BBB) permeability, which is crucial for compounds targeting the central nervous system. researchgate.net

Metabolism: Models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family (e.g., CYP2D6). mdpi.com Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: This involves predicting the pathways by which the compound is eliminated from the body.

Toxicity: Various toxicity risks, such as potential carcinogenicity or acute oral toxicity, can be computationally screened. nih.gov

Studies on benzylpiperidine analogues have shown that these compounds can be designed to have good oral bioavailability and favorable ADMET profiles. tandfonline.comnih.gov

| ADMET Parameter | Description | Desired Outcome for a Drug Candidate |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed through the human intestine. | High absorption (>80%). mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB to reach CNS targets. | Permeable for CNS drugs, non-permeable for others. researchgate.net |

| CYP2D6 Inhibition | Inhibition of the cytochrome P450 2D6 enzyme, a key drug-metabolizing enzyme. | Non-inhibitor to avoid drug-drug interactions. mdpi.com |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Compliance with the rule (0 violations). tandfonline.com |

| Toxicity Prediction | Computational assessment of potential toxic effects (e.g., carcinogenicity). | Predicted to be non-toxic. nih.gov |

Strategic Importance in Drug Discovery and Medicinal Chemistry

1-Benzylpiperidine-4-carbonitrile as a Privileged Scaffold for Bioactive Compounds

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that can be modified to interact with a variety of biological targets, leading to the development of diverse therapeutic agents. nih.govresearchgate.net The this compound structure fits this description, as its piperidine (B6355638) ring and associated functional groups provide a versatile platform for synthesizing a range of bioactive compounds. nih.govmdpi.comresearchgate.net The piperidine moiety is a common feature in many pharmaceuticals, and the benzyl (B1604629) and carbonitrile groups offer opportunities for a multitude of chemical modifications. mdpi.comnih.gov

The 4-anilidopiperidine portion, a key feature in derivatives of this compound, is recognized as a privileged structure for G-protein coupled receptors (GPCRs), particularly in the development of opioid analgesics like fentanyl and its analogs. nih.gov The nitrile group is a versatile chemical handle that can be converted into other functional groups, such as amines or carboxylic acids, further expanding the diversity of accessible compounds. nih.gov For instance, the nitrile can be reduced to a primary amine, which can then be further functionalized. This adaptability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of various derivatives. scispace.com

Design Principles for Novel Therapeutics (e.g., CNS Agents, Analgesics, Antipsychotics)

The this compound scaffold has been instrumental in the design of novel therapeutics targeting a range of conditions, particularly those affecting the central nervous system (CNS). acs.org

CNS Agents: The ability of molecules containing the benzylpiperidine moiety to cross the blood-brain barrier is a crucial factor in their application for CNS disorders. nih.gov Derivatives have been investigated for their potential in treating neurological conditions by interacting with neurotransmitter systems. For example, certain derivatives have shown promise in models related to cognitive decline and Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). researchgate.net

Analgesics: The 4-anilidopiperidine core, readily accessible from this compound, is a cornerstone in the synthesis of potent opioid analgesics. nih.govscispace.com This includes the development of fentanyl analogs, which are powerful pain relievers. scispace.comontosight.ai The benzyl group and other substituents on the piperidine ring can be modified to fine-tune the analgesic potency and selectivity for different opioid receptors. acs.org

Antipsychotics: The piperidine and piperazine (B1678402) rings are common structural motifs in many antipsychotic drugs. nih.gov The this compound framework has been explored for its potential in developing new antipsychotic agents, with some derivatives showing activity at dopamine (B1211576) D2 receptors, a key target for these medications. The structural features of these compounds allow for interactions with various receptors implicated in psychiatric disorders. google.comgoogle.com

Development of Diagnostic Radioligands (e.g., PET Imaging Agents)

Beyond therapeutic applications, this compound and its derivatives are valuable in the development of diagnostic tools, particularly for positron emission tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in the body. This is achieved by using radiolabeled molecules, known as radioligands, that bind to specific targets of interest.

The this compound scaffold can be readily modified to incorporate positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). mdpi.com These radiolabeled derivatives can then be used as PET probes to image and study various receptors and enzymes in the brain and other organs. For example, ¹⁸F-labeled 4-anilidopiperidines have been developed as imaging agents for μ-opioid receptors. acs.org Similarly, derivatives targeting sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, have been synthesized for PET imaging. acs.orgresearchgate.netnih.gov The development of such radioligands is crucial for understanding disease mechanisms and for the development of new drugs.

Implications of Metabolic Stability in Drug Design

However, the metabolic fate of these compounds can be influenced by the specific functional groups present. For instance, the benzyl group can be a site of metabolic oxidation. Understanding these metabolic pathways is essential for designing drugs with improved half-life and reduced potential for the formation of toxic metabolites. google.com For example, in the context of PET radioligands, metabolic stability is crucial to ensure that the imaging signal accurately reflects the distribution of the target and is not confounded by radioactive metabolites. nih.gov Researchers often use in vitro assays with liver microsomes to assess the metabolic stability of new derivatives and guide further optimization.

Interactive Data Table: Applications of this compound Derivatives

| Therapeutic/Diagnostic Area | Target | Example Application | Key Structural Feature |

| Analgesia | µ-Opioid Receptor | Development of fentanyl analogs | 4-Anilidopiperidine |

| CNS Disorders | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1) | Potential treatment for Alzheimer's disease | Benzylpiperidine |

| Antipsychotics | Dopamine D2 Receptors | Development of novel antipsychotic agents | Piperidine/Piperazine core |

| PET Imaging | Sigma Receptors, µ-Opioid Receptors | Diagnostic radioligands for neurological and psychiatric disorders | Radiolabeled (e.g., ¹⁸F, ¹¹C) benzylpiperidine |

Q & A

Q. What are the recommended synthetic routes for 1-Benzylpiperidine-4-carbonitrile, and how can purity be optimized?

Methodological Answer: The synthesis typically involves alkylation of piperidine-4-carbonitrile with benzyl chloride under basic conditions. A two-step approach is common:

Alkylation : React piperidine-4-carbonitrile with benzyl chloride in anhydrous tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product, achieving >95% purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows signals at δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 3.5–3.7 ppm (piperidine CH₂ groups) .

- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile (–CN) group .

- Mass Spectrometry : Molecular ion peak at m/z 200.1 (C₁₃H₁₆N₂⁺) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile carbon). Use software like Gaussian or ORCA .

- Molecular Dynamics Simulations : Model interactions with solvents (e.g., DMF, THF) to optimize reaction conditions. Tools like GROMACS are recommended .

- Case Study : Simulations predict nitrile group activation in polar aprotic solvents, aligning with experimental yields of 70% in DMF .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., toxicity vs. bioactivity)?

Methodological Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT assay on HEK293 cells) to establish IC₅₀ values. Compare results across cell lines to identify cell-type specificity .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-reliable sources like BenchChem ) to identify trends.

- Toxicological Gaps : Note that systemic toxicity data are limited; prioritize acute toxicity testing in rodent models .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps; optimize catalyst loading (5–10 wt%) and H₂ pressure (1–3 atm) .

- Solvent Optimization : Use anhydrous DMF for nitrile stability, achieving 80% yield vs. 60% in THF .

- Byproduct Mitigation : Add molecular sieves (3Å) to absorb water and suppress hydrolysis of the nitrile group .

Q. How can crystallographic data (e.g., SHELX) resolve structural ambiguities in derivatives?

Methodological Answer:

Q. What are the environmental implications of this compound disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.